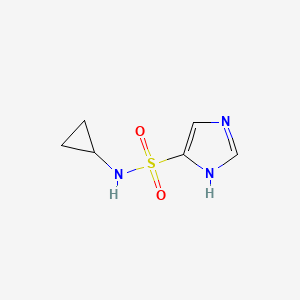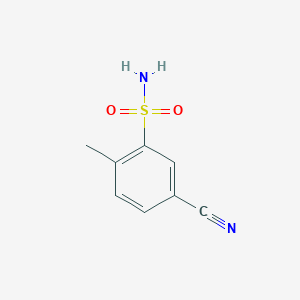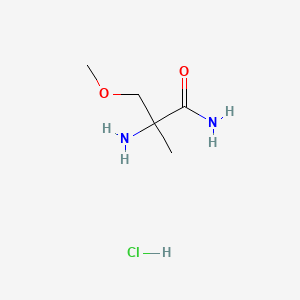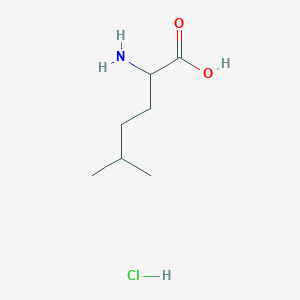![molecular formula C6H10ClN5O B1525136 2-[(4-氨基-6-氯-1,3,5-三嗪-2-基)(甲基)氨基]-1-乙醇 CAS No. 1220031-01-5](/img/structure/B1525136.png)
2-[(4-氨基-6-氯-1,3,5-三嗪-2-基)(甲基)氨基]-1-乙醇
描述
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol is a useful research compound. Its molecular formula is C6H10ClN5O and its molecular weight is 203.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤特性
1,3,5-三嗪,包括我们的目标化合物等衍生物,据报道具有抗肿瘤特性。 它们在临床环境中用于治疗各种癌症,如肺癌、乳腺癌和卵巢癌 。三嗪环提供了一个与生物靶标相互作用的支架,可能抑制癌细胞的生长。
芳香化酶抑制活性
一些三嗪衍生物已显示出显著的芳香化酶抑制活性。 芳香化酶是雌激素生物合成中至关重要的酶,其抑制剂用于治疗激素敏感性乳腺癌 。该化合物对该酶的作用使其成为癌症治疗领域进一步研究的候选者。
促肾上腺皮质激素释放因子 1 受体拮抗
三嗪结构与有效的促肾上腺皮质激素释放因子 1 受体拮抗活性有关 。这种活性在抑郁症和焦虑症的管理中很重要,因为它可以调节机体的应激反应。
白三烯 C4 拮抗
已发现 1,3,5-三嗪的衍生物对白三烯 C4 (LTC4) 拮抗剂具有活性 。LTC4 在炎症反应中起作用,其拮抗剂可帮助治疗哮喘和过敏性疾病。
铁载体介导的药物应用
该三嗪化合物具有作为铁载体介导的药物的潜在用途 。铁载体是微生物中结合和转运铁的分子,其类似物可用于以靶向方式递送药物,特别是在治疗感染方面。
抗寄生虫活性
研究表明,某些 1,3,5-三嗪衍生物对原生动物寄生虫具有体外活性,例如导致非洲昏睡病的布鲁氏锥虫 。这为开发新的抗寄生虫药物开辟了可能性。
肽偶联剂
三嗪衍生物可以作为肽偶联剂,用于肽的合成和纯化 。这种应用在蛋白质组学和药物开发领域至关重要,其中肽被合成用于治疗目的。
分子对接研究
该化合物的结构使其可用于分子对接研究,以预测与生物靶标的相互作用 。这在药物设计中特别有用,其中研究了潜在药物的结合亲和力和作用机制。
作用机制
Target of Action
Similar 1,3,5-triazine derivatives have been reported to exhibit antimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets, including enzymes, receptors, or nucleic acids, depending on the specific context.
Mode of Action
It’s known that 1,3,5-triazine derivatives can interact with their targets through various mechanisms, such as inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,5-triazine derivatives, it’s likely that this compound could influence multiple pathways, potentially leading to downstream effects such as cell death, inhibition of cell proliferation, or disruption of microbial growth .
Result of Action
Based on the known activities of similar 1,3,5-triazine derivatives, this compound could potentially induce cell death, inhibit cell proliferation, or disrupt microbial growth .
生化分析
Biochemical Properties
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . It also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of bacterial cells by disrupting their metabolic processes and inhibiting the synthesis of essential biomolecules. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules such as enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions. Additionally, it can activate certain proteins involved in cell signaling pathways, leading to downstream effects on cellular function. Changes in gene expression are also a result of its interaction with transcription factors and DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function include sustained inhibition of bacterial growth and prolonged changes in gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been identified, where a certain dosage is required to achieve the desired antimicrobial effect, while exceeding this dosage can lead to toxicity.
Metabolic Pathways
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
属性
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5O/c1-12(2-3-13)6-10-4(7)9-5(8)11-6/h13H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOODBXJEJLCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189290 | |
| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-01-5 | |
| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)

![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)



amino}acetic acid](/img/structure/B1525067.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)

